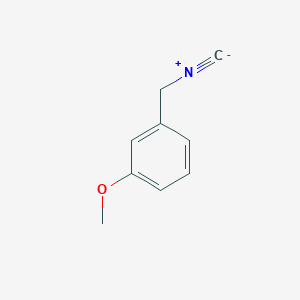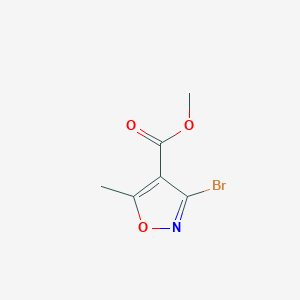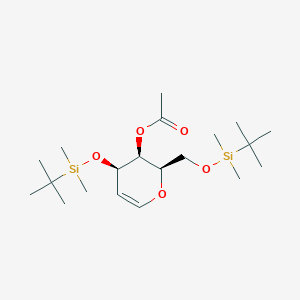
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of D-galactal, which is a monosaccharide that is commonly found in carbohydrates. The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including glycosidases and glycosyltransferases, which are involved in the synthesis and degradation of carbohydrates. It has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal have been extensively studied. It has been shown to have anti-inflammatory, antiviral, and anticancer properties. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal for lab experiments include its high purity, high yield, and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal. One direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the development of new drugs and therapies for various diseases. Furthermore, the elucidation of its mechanism of action and its interactions with biological systems could lead to a better understanding of its potential applications. Finally, the development of new derivatives and analogs of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal could lead to the discovery of new compounds with improved properties and potential applications.
Méthodes De Synthèse
The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal has been achieved through various methods, including the one-pot method and the two-step method. The one-pot method involves the reaction of D-galactal with tert-butyldimethylsilyl chloride and acetic anhydride in the presence of a base such as triethylamine. The two-step method involves the protection of D-galactal with tert-butyldimethylsilyl chloride followed by acetylation with acetic anhydride. Both methods have been shown to yield high purity and high yield of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal.
Applications De Recherche Scientifique
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds, including glycosyl donors and acceptors, which are important in the synthesis of complex carbohydrates. It has also been used as a building block in the synthesis of natural products, such as antibiotics and anticancer agents. Furthermore, it has been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and viral infections.
Propriétés
Numéro CAS |
163381-38-2 |
|---|---|
Nom du produit |
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal |
Formule moléculaire |
C20H40O5Si2 |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
[(2R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate |
InChI |
InChI=1S/C20H40O5Si2/c1-15(21)24-18-16(25-27(10,11)20(5,6)7)12-13-22-17(18)14-23-26(8,9)19(2,3)4/h12-13,16-18H,14H2,1-11H3/t16-,17-,18-/m1/s1 |
Clé InChI |
YJGRGQBNRGUEAY-KZNAEPCWSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@H](C=CO[C@@H]1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES |
CC(=O)OC1C(C=COC1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(=O)OC1C(C=COC1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



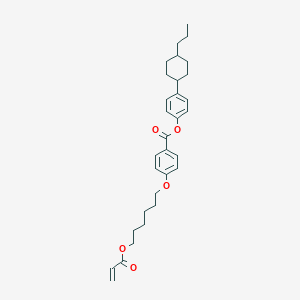
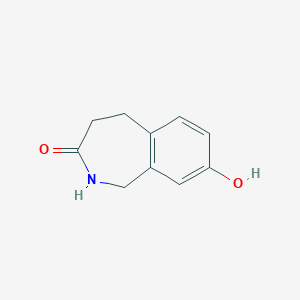
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
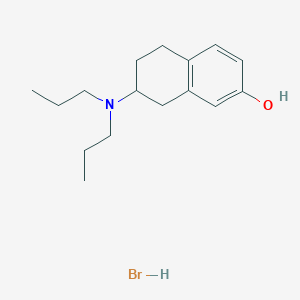
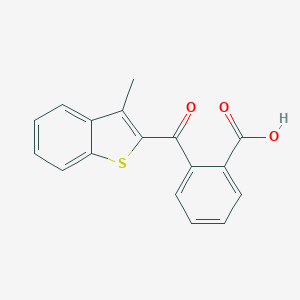
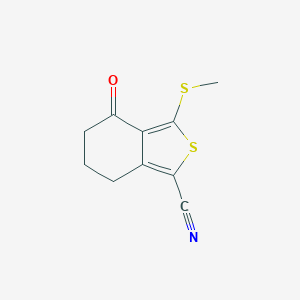
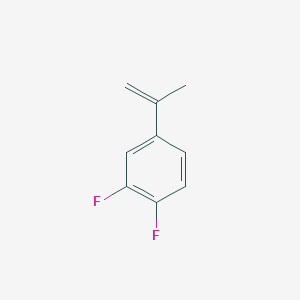
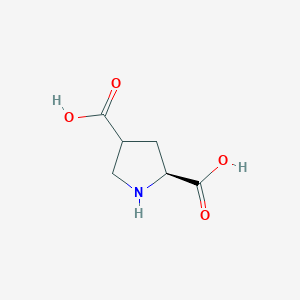
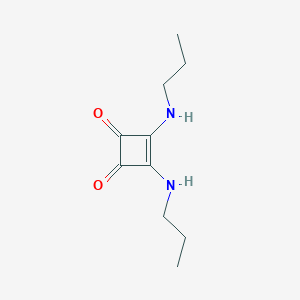
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)


